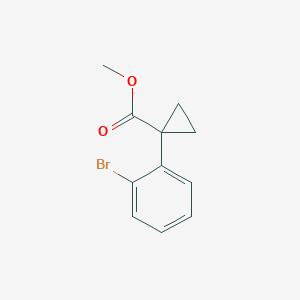
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
Übersicht
Beschreibung
“Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate” is a chemical compound with the IUPAC name “methyl 1- (2-bromophenyl)cyclopropane-1-carboxylate”. It has a molecular weight of 255.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 . This indicates the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxylate group. Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It is stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Bromophenol Derivatives Synthesis : Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, which showed effective inhibition of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have potential applications in treating diseases like Alzheimer's disease, Parkinson's disease, and dementia (Boztaş et al., 2019).
Chemical Synthesis Techniques
- Cyclopropane and Cyclopropene Synthons : Dulayymi et al. (1996) explored the conversion of methyl 1,1,2-tribromocyclopropanecarboxylate into cyclopropenes, offering a route for synthesizing four-carbon cyclopropenes (Dulayymi et al., 1996).
Structural Analysis
- X-Ray Analysis of Cyclopropene Derivatives : Korp et al. (1983) performed X-ray methods to determine the structures of cyclopropanecarboxylic acid derivatives, providing insights into their molecular conformation (Korp et al., 1983).
Polymerization Studies
- Radical Homopolymerization : Moszner et al. (2003) investigated the radical homopolymerization of cyclopropane derivatives, leading to polymers with high glass transition temperatures (Moszner et al., 2003).
Mechanistic Studies
- Curtius Rearrangement : Tarwade et al. (2008) conducted a study on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides, providing insights into the reaction's mechanism and kinetics (Tarwade et al., 2008).
Cyclopropanation Reactions
- Spiro[cyclopropane-1,3′-oxindole] Synthesis : Yong et al. (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Yong et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSVNIYTALZAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
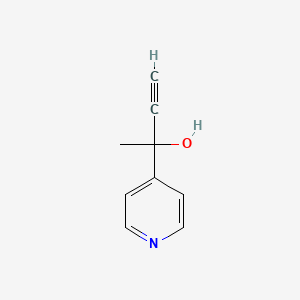
![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)
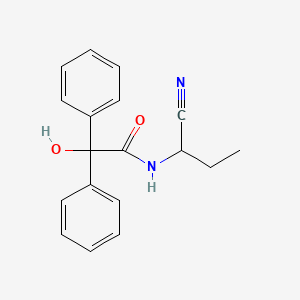
![3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2625155.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
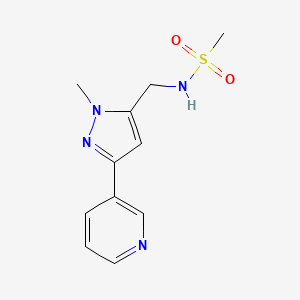
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)
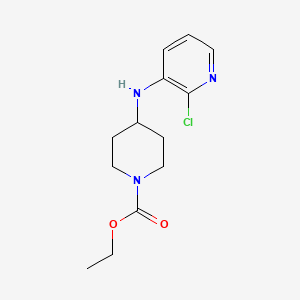
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)
